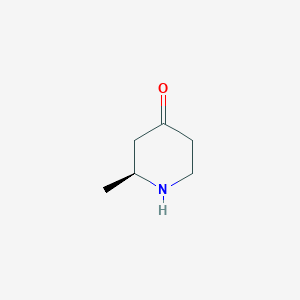

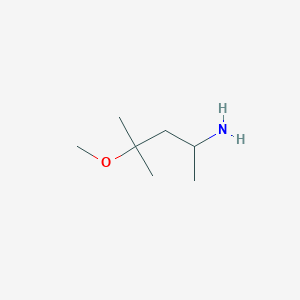

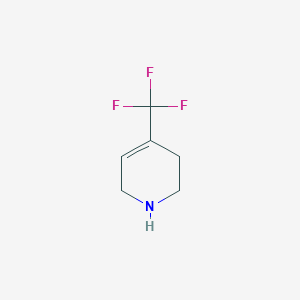

3-((1-Methylpiperidin-4-yl)oxy)aniline

概要

説明

3-((1-Methylpiperidin-4-yl)oxy)aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of compounds known as anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.

科学的研究の応用

Electroluminescence Application

A study by Vezzu et al. (2010) focused on the design, synthesis, and application of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes, including variations like N,N-Di(6-phenylpyridin-2-yl)aniline, demonstrated significant potential in electroluminescence, particularly in organic light-emitting diode (OLED) devices. The optimized compounds exhibited high quantum yields and covered a broad emission spectrum, making them valuable for OLED technologies (Vezzu et al., 2010).

Antibacterial Applications

Aziz‐ur‐Rehman et al. (2017) explored the synthesis of compounds with sulfamoyl and piperidine functionalities, including 4-methylpiperidine derivatives. These compounds demonstrated valuable antibacterial properties, which could be significant for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Environmental Applications

Liu et al. (2002) identified a bacterial strain, Delftia sp. AN3, capable of degrading aniline and its derivatives. This study highlights the potential environmental application of microbial degradation of aniline compounds, contributing to the bioremediation of industrial pollutants (Liu et al., 2002).

Antimicrobial Activity

Habib et al. (2013) synthesized novel quinazolinone derivatives using aniline and its derivatives. These compounds were evaluated for their antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Habib et al., 2013).

Catalytic Applications in Organic

SynthesisZheng and Wang (2019) developed a catalytic system for the synthesis of N-arylated amines, using aniline derivatives. This research demonstrates the efficiency of the catalytic process in producing important intermediates in organic synthesis, thereby contributing to the advancement of synthetic methodologies (Zheng & Wang, 2019).

Synthesis of Schiff’s Bases for Antimicrobial Agents

Bairagi et al. (2009) focused on the design and synthesis of Schiff’s bases of 4-Chloro-3-coumarin aldehyde with various anilines, including studies on their antimicrobial properties. This research highlights the potential of aniline derivatives in developing novel antimicrobial agents (Bairagi et al., 2009).

Synthesis of Azobenzenes

Priewisch and Rück-Braun (2005) described methods for the oxidation of anilines, leading to the synthesis of azobenzenes. Their study contributes to the field of organic chemistry by providing efficient methods for producing these compounds, which have numerous applications in dyes and pigments (Priewisch & Rück-Braun, 2005).

Antioxidant Activity

Padma and Gadea (2020) synthesized a series of novel compounds based on aniline derivatives and evaluated their antioxidant activity. This research is significant for understanding the antioxidant properties of these compounds, potentially leading to new therapeutic applications (Padma & Gadea, 2020).

特性

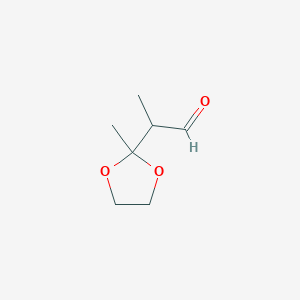

IUPAC Name |

3-(1-methylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14-7-5-11(6-8-14)15-12-4-2-3-10(13)9-12/h2-4,9,11H,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMAETWBRDLVRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653476 | |

| Record name | 3-[(1-Methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790667-66-2 | |

| Record name | 3-[(1-Methylpiperidin-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[9,10-Bis(bromomethyl)-2-anthracenyl]ethanone](/img/structure/B3284675.png)

![3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B3284709.png)